molecular formula C9H17NO3 B010883 tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 107017-73-2

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Cat. No. B010883
CAS RN: 107017-73-2
M. Wt: 187.24 g/mol
InChI Key: HFMAZNJKNNRONT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Enantioselective Synthesis : An efficient enantioselective synthesis method for a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed. This synthesis involves an iodolactamization as a key step, producing a highly functionalized intermediate (Campbell et al., 2009).

  • Synthesis from Commercially Available Compounds : A rapid synthetic method has been established for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. This involves acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).

Molecular Structure Analysis

  • Crystal Structure of an Analog : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a similar compound, has been elucidated. This structure is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Chemical Reactions and Properties

  • Reactivity with Organometallics : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, have been prepared and shown to react with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

  • Process Development and Synthesis : The synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, involved a modified Kulinkovich–Szymoniak cyclopropanation. This process development highlights the physical properties of similar compounds in terms of scalability and purity (Li et al., 2012).

Chemical Properties Analysis

  • Spirocyclopropanated Analogues Synthesis : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to synthesize spirocyclopropanated analogues of insecticides. This study underscores the diverse chemical properties and the potential of this compound in creating various derivatives (Brackmann et al., 2005).

Scientific Research Applications

  • Enantioselective Synthesis of Carbocyclic Analogues : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2' (Ober et al., 2004).

  • Synthesis of Factor Xa Inhibitors : This compound is used as a key intermediate in synthesizing factor Xa inhibitors, which are significant in treating thrombosis (Wang et al., 2017).

  • Diels-Alder Reactions : It plays a role in Diels-Alder reactions and is crucial in preparing 2-amido substituted furans (Padwa et al., 2003).

  • Photochemical Reactions : Tert-Butyl N-(1-ethoxycyclopropyl)carbamate, a related compound, is used in photochemical reactions to convert 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives (Crockett & Koch, 2003).

  • Synthesis of N-(Boc)-Protected Nitrones : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, are used as building blocks in organic synthesis, particularly for preparing N-(Boc)-protected nitrones (Guinchard et al., 2005).

  • High-Performance Liquid Chromatography : It shortens retention times for polyaromatic hydrocarbons in reversed-phase high-performance liquid chromatography (Husain et al., 1995).

  • Synthesis of Spirocyclopropanated Analogues of Iprodione : This compound is used in synthesizing spirocyclopropanated analogues of Iprodione, a fungicide (Brackmann et al., 2005).

  • Drug Discovery : Tert-Butyl Isosteres are used in drug discovery to modify properties like lipophilicity and metabolic stability in bioactive compounds (Westphal et al., 2015).

  • Photoredox-Catalyzed Synthesis : Tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used as a precursor in assembling 3-aminochromones under mild conditions (Wang et al., 2022).

  • Synthesis of Insecticide Analogues : It is also used to synthesize insecticide analogues (Brackmann et al., 2005).

  • Intermediate in Omisertinib Synthesis : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).

  • Synthesis of Chiral Organoselenanes and Organotelluranes : Its enzymatic kinetic resolution leads to optically pure enantiomers, key intermediates in chiral organoselenanes and organotelluranes (Piovan et al., 2011).

  • Cytotoxic Activity Against Human Carcinoma Cell Lines : The synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

  • Antiarrhythmic and Hypotensive Activity : 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibits significant hypotensive and antiarrhythmic activities (Chalina et al., 1998).

Future Directions

For more detailed information, you can refer to the MSDS provided by Ambeed, Inc .

properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMAZNJKNNRONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461202
Record name tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107017-73-2
Record name tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
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Synthesis routes and methods I

Procedure details

To a cooled solution of methyl 1-[(tert-butoxycarbonyl)amino]cyclopropanecarboxylate (1.2 g, 5.6 mmol) in tetrahydrofuran (10 mL) at 0° C. was added dropwise a solution of lithium borohydride (244 mg, 11.2 mmol) in tetrahydrofuran (10 mL) The reaction mixture was allowed to warm to room temperature and stirred at this temperature overnight. The reaction was quenched by addition of water (10 mL) and the resulting mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford 0.8 g of the product (yield was 76.2%).
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1.2 g
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244 mg
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10 mL
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10 mL
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Yield
76.2%

Synthesis routes and methods II

Procedure details

A solution of 1-(N-tert-butoxycarbonylamino)cyclopropanecarboxylic acid (5 g) in tetrahydrofuran was cooled to −20° C. Isobutyl chloroformate (3.24 ml) and N-methylmorpholine (2.74 ml) were added thereto, and the mixture was stirred at the same temperature as above for 20 minutes. Then, sodium borohydride (1.12 g) and water (1 ml) were added thereto, and the mixture was further stirred at room temperature for 40 minutes. Water was added to the reaction solution, followed by extraction with ethyl acetate. The extract was washed with water and saturated saline in this order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain the title compound (4.24 g).
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5 g
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2.74 mL
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1.12 g
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Synthesis routes and methods III

Procedure details

To a solution of ethyl 1-aminocyclopropanecarboxylate hydrochloride (1 eq) in EtOH (0.3 M) at room temperature was added di-tert-butyl carbonate (1.5 eq), triethylamine (2 eq), and DMAP (0.05 eq). The reaction was stirred at room temperature overnight. The reaction mixture was concentrated en vaccuo; and the residue was diluted in ethyl acetate. The organic solution was washed 1:1 saturated aqueous NH4Cl/water, brine, dried over anhydrous MgSO4, and concentrated en vaccuo. The material was taken up in THF (0.3 M) and cooled to 0° C. To this solution was added 2 M LiBH4 in THF (4 eq). The reaction was warmed to room temperature and stirred for 4 hours, at which time more 2 M LiBH4 (1.3 eq) was added, and stirred overnight. The reaction mixture was cooled to 0° C. and slowly quenched with MeOH over 10 minutes and then water. The solution was stirred for 10 minutes; and precipitates appeared. The precipitates were filtered and rinsed with ethyl acetate. The filtrate was washed with water, brine, dried over anhydrous MgSO4, and concentrated en vaccuo. The crude mixture was purified by flash chromatography on a COMBIFLASH® system (ISCO) using a gradient of 0-75% ethyl acetate in hexanes to give the product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
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tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
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tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Reactant of Route 6
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

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